molecular formula C11H12F3NO2 B1595166 (4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester CAS No. 2445-85-4

(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester

Cat. No. B1595166
CAS RN: 2445-85-4
M. Wt: 247.21 g/mol
InChI Key: MNUDPPZEGATPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester , also known by its chemical formula C₁₁H₁₂F₃NO₂ , is a synthetic compound. Let’s explore its various aspects:


Synthesis Analysis


The synthesis of this compound involves the reaction of (4-Trifluoromethyl-phenylamino)-acetic acid with ethyl alcohol (ethanol) . The esterification process results in the formation of the ethyl ester.


Molecular Structure Analysis


The molecular structure of this compound consists of a trifluoromethyl-phenyl group attached to an amino-acetic acid moiety. The trifluoromethyl substitution imparts unique chemical properties.


Chemical Reactions Analysis


(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester can participate in various chemical reactions, including hydrolysis, esterification, and nucleophilic substitutions. These reactions influence its stability and reactivity.


Mechanism of Action


The exact mechanism of action for this compound depends on its specific application. It may act as a precursor for other compounds or participate in metabolic pathways. Further research is needed to elucidate its precise mode of action.


Physical and Chemical Properties Analysis



  • Physical Properties :

    • Appearance : Typically a white crystalline solid .

    • Melting Point : Varies depending on purity and crystalline form.

    • Solubility : Moderately soluble in organic solvents (e.g., acetone, methanol).



  • Chemical Properties :

    • Acid-Base Behavior : Exhibits weak acidic properties due to the carboxylic acid group.

    • Stability : Stable under normal conditions but may degrade upon exposure to strong acids or bases.




Safety and Hazards



  • Toxicity : Limited toxicity data are available. However, as with any chemical, caution should be exercised during handling.

  • Hazardous Reactions : Avoid contact with strong oxidizing agents or reducing agents.

  • Safety Measures : Use appropriate personal protective equipment (PPE) when working with this compound.


Future Directions



  • Biological Activity : Investigate potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.

  • Derivatives : Explore the synthesis of derivatives with modified functional groups for enhanced properties.

  • Pharmacological Applications : Assess its potential as a drug candidate or therapeutic agent.


properties

IUPAC Name

ethyl 2-[4-(trifluoromethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-2-17-10(16)7-15-9-5-3-8(4-6-9)11(12,13)14/h3-6,15H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUDPPZEGATPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20307205
Record name (4-trifluoromethyl-phenylamino)-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester

CAS RN

2445-85-4
Record name NSC190359
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190359
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-trifluoromethyl-phenylamino)-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20307205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
(4-Trifluoromethyl-phenylamino)-acetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.